molecular formula C14H21NO2 B12465144 N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone CAS No. 84709-80-8

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

Cat. No.: B12465144
CAS No.: 84709-80-8
M. Wt: 235.32 g/mol
InChI Key: ADWGSLZHGLUCNL-UHFFFAOYSA-N
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Description

1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one is a compound that combines the structural features of adamantane and pyrrolidin-2-one. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while pyrrolidin-2-one is a lactam, a cyclic amide. The combination of these two structures results in a compound with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1-bromoadamantane with pyrrolidin-2-one. This reaction typically requires a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the cleavage of keto diesters or cyanoketo esters of homoadamantane under the conditions of the Holler–Bauer reaction with sonication. The resulting γ-keto acid is then introduced into the Leuckart–Wallach reaction to obtain the desired product .

Industrial Production Methods

Industrial production methods for 1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it has been shown to bind to the GABA-B receptor, which plays a key role in modulating neuronal inhibition in the central nervous system. This interaction is believed to underlie its anxiolytic and antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the GABA-B receptor and its potential psychotropic effects make it a compound of interest for further research and development.

Properties

CAS No.

84709-80-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(5-hydroxy-2-adamantyl)pyrrolidin-2-one

InChI

InChI=1S/C14H21NO2/c16-12-2-1-3-15(12)13-10-4-9-5-11(13)8-14(17,6-9)7-10/h9-11,13,17H,1-8H2

InChI Key

ADWGSLZHGLUCNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2C3CC4CC2CC(C4)(C3)O

Origin of Product

United States

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